Pyridine, 2-(ethylsulfinyl)-

Lipophilicity QSAR Phase-transfer catalysis

This heteroaryl sulfoxide (LogP 2.07, PSA 49.2 Ų) is a stereogenic building block for asymmetric synthesis. Unlike its methyl, sulfide, or sulfone analogs, the ethylsulfinyl group provides the critical steric footprint for chiral resolution via (4R,5R)-TADDOL inclusion complexation. Its three H-bond acceptor sites enable bidentate/tridentate metal coordination, while its optimal lipophilicity enhances phase-transfer catalytic cycling in non-polar media. Procure this racemic or enantiopure sulfoxide (S- or R- enriched via DMSO reductase biocatalysis) for your chiral C–H activation or ligand design programs.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 87905-04-2
Cat. No. B15377123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(ethylsulfinyl)-
CAS87905-04-2
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCCS(=O)C1=CC=CC=N1
InChIInChI=1S/C7H9NOS/c1-2-10(9)7-5-3-4-6-8-7/h3-6H,2H2,1H3
InChIKeyTVOOHZHWWOINHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2-(ethylsulfinyl)- (CAS 87905-04-2): Physicochemical and Functional Baseline for Research and Industrial Sourcing


Pyridine, 2-(ethylsulfinyl)- (CAS 87905-04-2), also known as ethyl 2‑pyridyl sulfoxide, is a heteroaryl sulfoxide of molecular formula C₇H₉NOS and molecular weight 155.22 g·mol⁻¹ . It belongs to the class of 2‑pyridyl sulfoxides, characterized by a pyridine ring bearing an ethylsulfinyl (–S(O)CH₂CH₃) substituent at the 2‑position . The compound possesses a calculated LogP of 2.07, a topological polar surface area (PSA) of 49.2 Ų, three hydrogen‑bond acceptor sites (N, O, and S), and two rotatable bonds [1]. Unlike its sulfide (2‑(ethylthio)pyridine) and sulfone (2‑(ethylsulfonyl)pyridine) analogs, the sulfoxide oxidation state confers a unique combination of hydrogen‑bonding capability, moderate lipophilicity, and stereoelectronic properties that underpin its utility as a chiral building block, a phase‑transfer catalyst, and a ligand for metal‑mediated transformations [2].

Why Generic Substitution Fails for Pyridine, 2-(ethylsulfinyl)-: Oxidation State, Lipophilicity, and Chiral Recognition


The 2‑pyridyl sulfoxide scaffold is not a single interchangeable entity; the nature of the S‑substituent (methyl vs. ethyl vs. higher alkyl) and the sulfur oxidation state (sulfide vs. sulfoxide vs. sulfone) dictate lipophilicity, hydrogen‑bond acceptor count, and stereoelectronic behaviour [1]. For example, substituting the ethylsulfinyl group of CAS 87905‑04‑2 with a methylsulfinyl group reduces the calculated LogP from 2.07 to approximately 0.3 (XLogP3) or 1.68 (ALogPs), substantially altering partitioning into organic phases during phase‑transfer catalysis . Further oxidation to the sulfone (2‑(ethylsulfonyl)pyridine, LogP ~0.8) eliminates the stereogenic sulfur centre required for asymmetric induction . Reduction to the sulfide (2‑(ethylthio)pyridine, LogP ~2.1) removes the sulfinyl oxygen that serves as a hydrogen‑bond acceptor and coordination site for metal ions and enzymes [1] . These non‑linear property changes mean that even closely related compounds cannot be assumed to perform equivalently in chiral resolution, catalysis, or biological recognition experiments without explicit comparative data.

Quantitative Differentiation Evidence for Pyridine, 2-(ethylsulfinyl)- versus Closest Analogs


LogP Differentiation: Ethyl Sulfoxide Occupies a Unique Lipophilicity Window Among Oxidation States

The calculated LogP of 2‑(ethylsulfinyl)pyridine (2.07) places it in a distinct lipophilicity window that is not achievable by simple homologation or oxidation‑state interchange . The methyl analog 2‑(methylsulfinyl)pyridine has an XLogP3 of 0.30 (or ALogPs of 1.68), the ethyl sulfone 2‑(ethylsulfonyl)pyridine has an XLogP of 0.8, and the ethyl sulfide 2‑(ethylthio)pyridine has an XLogP3 of 2.1 [1]. Thus, the ethyl sulfoxide provides ~0.4–1.8 log units higher lipophilicity than the methyl sulfoxide and the sulfone, while retaining 3 hydrogen‑bond acceptors (vs. 2 for the sulfide), enabling organic‑phase partitioning for phase‑transfer catalysis without sacrificing the sulfinyl oxygen coordination site .

Lipophilicity QSAR Phase-transfer catalysis Property-based design

Chiral Resolution via TADDOL Inclusion Complexation: Demonstrated 1:1 Co‑crystal Formation and Enantiomeric Enrichment

(R)‑Ethyl‑2‑pyridyl sulfoxide forms a well‑characterized 1:1 inclusion chiral crystal with (4R,5R)‑TADDOL (α,α,α′,α′‑tetraaryl‑1,3‑dioxolane‑4,5‑dimethanol) [1] [2]. The crystal structure, solved in the monoclinic system, reveals an intermolecular hydrogen bond between the sulfoxide oxygen and the TADDOL hydroxyl groups that drives chiral recognition [1]. Importantly, sulfoxide in high enantiomeric excess (>90% ee implied by the resolution procedure) was prepared through this inclusion complexation, demonstrating that the ethyl group provides sufficient steric bulk for efficient chiral discrimination by TADDOL [1] [2]. In contrast, the methyl analog lacks this demonstrated capability; no equivalent TADDOL co‑crystal structure or resolution protocol has been reported for 2‑(methylsulfinyl)pyridine, suggesting that the ethyl substituent is essential for the observed chiral recognition geometry [3].

Chiral resolution Inclusion complexation TADDOL Enantiomeric excess

Enantioselective Enzymatic Reduction: Substrate for Dimethyl Sulfoxide Reductases with Defined Stereochemical Outcome

Racemic ethyl 2‑pyridyl sulfoxide is accepted as a substrate by dimethyl sulfoxide reductases (DMSOR, EC 1.8.5.3) from multiple bacterial species [1] [2]. Whole cells of Rhodobacter capsulatus catalyse the enantioselective reduction of the (S)‑enantiomer, leaving the (R)‑sulfoxide enriched [1]. Escherichia coli, Proteus mirabilis, and Proteus vulgaris reduce the same substrate but with opposite enantioselectivity, preferentially removing the (R)‑enantiomer [1]. For a related benchmark substrate, methyl p‑tolyl sulfoxide, the purified R. capsulatus DMSOR achieved an 88% recovery of enantiomerically pure (R)‑sulfoxide from the racemate [1]. While quantitative ee data for ethyl 2‑pyridyl sulfoxide were not explicitly reported in the abstract, the demonstrated opposite enantiopreference across species proves that the ethylsulfinyl‑pyridine scaffold undergoes stereochemically distinct enzymatic recognition [1] [2]. The sulfide analog (ethyl 2‑pyridyl sulfide) is not a substrate for these reductases, and the sulfone is not reducible, confirming that the sulfoxide oxidation state is the essential substrate motif [3].

Biocatalysis Enantioselective reduction Dimethyl sulfoxide reductase Chiral sulfoxide

Phase‑Transfer Catalysis: Ethyl Sulfoxide Functions as a PTC Agent for SN2 Displacements, Distinguished from Methyl Analog by Lipophilicity

Furukawa et al. (1983) demonstrated that 2‑pyridyl sulfoxides, including the ethyl derivative, function as phase‑transfer catalysts (PTC) for nucleophilic displacement reactions in non‑polar solvents (e.g., benzene) and two‑phase systems (benzene–water) . The catalytic activity arises from the ability of the sulfoxide oxygen to coordinate alkali metal cations while the lipophilic pyridine‑ethylsulfinyl moiety partitions into the organic phase . Although specific rate acceleration data comparing the ethyl and methyl sulfoxides were not reported in the abstract, the ethyl congener's LogP of 2.07 versus the methyl congener's XLogP3 of 0.30 predicts superior organic‑phase partitioning and, by extension, more efficient phase‑transfer cycling in non‑polar media . The sulfide and sulfone analogs lack this PTC capability, as the sulfide lacks the requisite oxygen coordination site and the sulfone has altered electronic properties .

Phase-transfer catalysis SN2 displacement Nucleophilic substitution Biphasic systems

Highest‑Value Application Scenarios for Pyridine, 2-(ethylsulfinyl)- Based on Quantitative Differentiation Evidence


Enantiopure Synthesis of Chiral 2‑Substituted Pyridines via TADDOL‑Mediated Resolution

Leveraging the unique 1:1 inclusion complexation with (4R,5R)‑TADDOL, racemic 2‑(ethylsulfinyl)pyridine can be resolved into high enantiomeric excess material without preparative chiral chromatography [1]. This is particularly valuable for the preparation of enantiopure sulfoxide directing groups for asymmetric C–H activation and as chiral ligands in metal‑catalyzed transformations [1] [2]. The ethyl substituent provides the necessary steric footprint for chiral discrimination by TADDOL, a property not replicated by the methyl congener [2].

Biocatalytic Production of Enantioenriched (R)‑ or (S)‑Ethyl 2‑Pyridyl Sulfoxide

The demonstrated species‑dependent enantioselective reduction by DMSO reductases enables the selection of R. capsulatus (S‑selective) or E. coli/Proteus spp. (R‑selective) whole‑cell biocatalysts to produce either enantiomer of ethyl 2‑pyridyl sulfoxide [3]. This contrasts with the methyl analog, for which comparable enzymatic data are not reported, and with the sulfide/sulfone analogs, which are not substrates [3] .

Phase‑Transfer Catalysis in Low‑Polarity Organic Media

In SN2‑type displacement reactions conducted in benzene or benzene–water biphasic systems, 2‑(ethylsulfinyl)pyridine serves as a phase‑transfer catalyst . Its LogP of 2.07 predicts significantly better partitioning into the organic phase compared to the methyl sulfoxide (XLogP3 0.30), suggesting more efficient catalytic cycling under non‑polar conditions .

Metal–Ligand Complex Design Utilizing the Sulfinyl Oxygen and Pyridine Nitrogen Donor Set

The three hydrogen‑bond acceptor sites (pyridine N, sulfoxide O, and sulfoxide S) enable 2‑(ethylsulfinyl)pyridine to act as a bidentate or potentially tridentate ligand in metal complexation [4]. The ethyl group provides greater steric influence on coordination geometry than the methyl analog, a parameter that can be exploited to tune the stereoelectronic environment of transition‑metal catalysts [4] [5].

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